molecular formula C23H22FN5O B10873480 N-{(Z)-(2,3-dihydro-1H-inden-2-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-fluorobenzamide

N-{(Z)-(2,3-dihydro-1H-inden-2-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-fluorobenzamide

Cat. No.: B10873480
M. Wt: 403.5 g/mol
InChI Key: TXRQBIWFMRECMO-UHFFFAOYSA-N
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Description

N-{(Z)-(2,3-dihydro-1H-inden-2-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-fluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an indene moiety, a dimethylpyrimidine ring, and a fluorobenzamide group, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(Z)-(2,3-dihydro-1H-inden-2-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indene Derivative: The indene moiety can be synthesized through the hydrogenation of indanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

    Pyrimidine Ring Formation: The 4,6-dimethylpyrimidine ring is often synthesized via a condensation reaction between acetylacetone and guanidine in the presence of an acid catalyst.

    Coupling Reaction: The indene derivative and the pyrimidine ring are then coupled using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate compound.

    Final Condensation: The intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The fluorobenzamide group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, N-{(Z)-(2,3-dihydro-1H-inden-2-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-fluorobenzamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-{(Z)-(2,3-dihydro-1H-inden-2-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-fluorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{(Z)-(2,3-dihydro-1H-inden-2-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-chlorobenzamide
  • N-{(Z)-(2,3-dihydro-1H-inden-2-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-bromobenzamide

Uniqueness

Compared to similar compounds, N-{(Z)-(2,3-dihydro-1H-inden-2-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-fluorobenzamide is unique due to the presence of the fluorine atom in the benzamide group. This fluorine atom can significantly influence the compound’s reactivity, stability, and interaction with molecular targets, making it distinct from its analogs.

Properties

Molecular Formula

C23H22FN5O

Molecular Weight

403.5 g/mol

IUPAC Name

N-[N'-(2,3-dihydro-1H-inden-2-yl)-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-4-fluorobenzamide

InChI

InChI=1S/C23H22FN5O/c1-14-11-15(2)26-22(25-14)29-23(28-21(30)16-7-9-19(24)10-8-16)27-20-12-17-5-3-4-6-18(17)13-20/h3-11,20H,12-13H2,1-2H3,(H2,25,26,27,28,29,30)

InChI Key

TXRQBIWFMRECMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NC2CC3=CC=CC=C3C2)NC(=O)C4=CC=C(C=C4)F)C

Origin of Product

United States

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